molecular formula C19H18BrN5O3 B13373663 2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone

2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone

Cat. No.: B13373663
M. Wt: 444.3 g/mol
InChI Key: JDYPBKOARUYKEK-FBHDLOMBSA-N
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Description

2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a bromobenzyl group, a methoxybenzaldehyde moiety, and a triazine hydrazone structure, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone typically involves multiple steps:

  • Formation of 2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde

    • This step involves the reaction of 4-bromobenzyl alcohol with 3-methoxybenzaldehyde in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
    • The reaction is carried out under reflux conditions to yield the desired aldehyde.
  • Formation of the Hydrazone

    • The synthesized aldehyde is then reacted with 6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl hydrazine in the presence of an acid catalyst such as acetic acid.
    • The reaction mixture is stirred at room temperature to form the hydrazone derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone can undergo various chemical reactions, including:

  • Oxidation

    • The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction

    • The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution

    • The bromine atom in the bromobenzyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has several scientific research applications:

  • Chemistry

    • Used as a building block for the synthesis of more complex organic molecules.
    • Employed in the study of reaction mechanisms and kinetics.
  • Biology

    • Investigated for its potential biological activities, including antimicrobial and anticancer properties.
  • Medicine

    • Explored for its potential as a therapeutic agent in the treatment of various diseases.
  • Industry

    • Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways can vary depending on the specific application, but may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde
  • 2-[(2-Chlorobenzyl)oxy]-3-methoxybenzaldehyde
  • 2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde

Uniqueness

2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone is unique due to the presence of the bromobenzyl group, which imparts distinct chemical reactivity and potential biological activity. The combination of the methoxybenzaldehyde and triazine hydrazone moieties further enhances its versatility and applicability in various fields of research.

Properties

Molecular Formula

C19H18BrN5O3

Molecular Weight

444.3 g/mol

IUPAC Name

5-[(2Z)-2-[[2-[(4-bromophenyl)methoxy]-3-methoxyphenyl]methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one

InChI

InChI=1S/C19H18BrN5O3/c1-12-18(22-19(26)25-23-12)24-21-10-14-4-3-5-16(27-2)17(14)28-11-13-6-8-15(20)9-7-13/h3-10H,11H2,1-2H3,(H2,22,24,25,26)/b21-10-

InChI Key

JDYPBKOARUYKEK-FBHDLOMBSA-N

Isomeric SMILES

CC1=NNC(=O)N=C1N/N=C\C2=C(C(=CC=C2)OC)OCC3=CC=C(C=C3)Br

Canonical SMILES

CC1=NNC(=O)N=C1NN=CC2=C(C(=CC=C2)OC)OCC3=CC=C(C=C3)Br

Origin of Product

United States

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